Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) (often abbreviated as Cp*Ru(II)), along with other ruthenium complexes, has shown promise as a catalyst in various organic reactions. These reactions include:
The unique properties of Cp*Ru(II) complexes are being explored in the field of drug development. These complexes can:
Research is ongoing to explore the potential of Cp*Ru(II) complexes in material science applications. These include:
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is an organometallic compound featuring a ruthenium center coordinated with 1,2,3,4,5-pentamethylcyclopentane. This compound is characterized by its unique structure that combines a transition metal with a cyclic hydrocarbon framework. Ruthenium, a member of the platinum group metals, is known for its catalytic properties and versatility in various
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) typically involves:
Interaction studies involving Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) focus on its reactivity with biological molecules and other ligands. These studies aim to understand how this compound interacts with enzymes or DNA and its potential effects on cellular processes. Understanding these interactions is crucial for developing therapeutic applications and predicting toxicity profiles .
Several compounds are similar to Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+), particularly those involving ruthenium or similar transition metals coordinated with cyclic hydrocarbons. Here are some comparable compounds:
Uniqueness: Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) stands out due to its specific coordination environment and potential biological activity compared to other ruthenium complexes that may not exhibit similar properties.
The development of cyclopentadienyl (Cp)-ruthenium complexes traces its roots to the mid-20th century, following the landmark discovery of ferrocene in 1951. Ruthenocene, Ru(η⁵-C₅H₅)₂, was first synthesized in 1952 by Geoffrey Wilkinson, who leveraged sodium cyclopentadienide and ruthenium trichloride to produce this sandwich compound. This breakthrough established ruthenium’s capacity to form stable η⁵-coordinated complexes, mirroring iron’s behavior in ferrocene but with distinct electronic and structural properties due to ruthenium’s larger ionic radius.
The introduction of pentamethylcyclopentadienyl (Cp* = η⁵-C₅Me₅) ligands marked a pivotal advancement. Cp’s electron-donating methyl groups enhance metal-ligand bonding stability compared to unsubstituted Cp ligands. Early work on CpRu complexes focused on halide derivatives, such as [(CpRuCl₂)₂], a dimeric species with tunable Ru–Ru bonding distances (2.93–3.75 Å) and redox activity. These complexes became foundational precursors for synthesizing diverse CpRu architectures, including piano-stool complexes and catalysts for hydrogenation and C–H activation.
The Cp* ligand’s electron-donating methyl groups increase electron density at the ruthenium center, stabilizing low oxidation states (e.g., Ru(II)) and enhancing π-backbonding to acceptor ligands. For example, CpRu-Cl bond dissociation enthalpies (80.7 kcal/mol for CpRu-Cl vs. 65 kcal/mol for CpRu-H) reflect stronger metal-ligand interactions in Cp* systems. This electronic enrichment facilitates catalytic cycles requiring oxidative addition or ligand substitution, as seen in hydrogenation and cross-coupling reactions.
Cp’s steric bulk imposes unique coordination geometries. In [(CpRuCl₂)₂], the methyl groups enforce a pseudo-octahedral geometry with chloride ligands occupying axial positions, while the Cp* rings adopt eclipsed conformations. This steric protection minimizes undesired dimerization or decomposition, as evidenced by the stability of Cp*Ru(IV) complexes with selenophosphinate ligands.
Cp*Ru complexes excel in transformations requiring controlled ligand environments:
The Cp* ligand’s strong σ-donation and weak π-acceptance stabilize Ru–X bonds. For example, CpRu–Cl bonds exhibit higher dissociation enthalpies (80.7 kcal/mol) compared to CpRu–H (65 kcal/mol). This stability is critical for sustaining catalytic activity under harsh conditions, as demonstrated in CpRu-catalyzed dehydrogenation of alcohols at 140°C.
Hydrothermal synthesis has emerged as a versatile method for preparing ruthenium-carbon composites. A notable example involves the formation of ruthenium nanoparticles with a metallic ruthenium core and ruthenium carbide shell. This process employs mild hydrothermal conditions (200–250°C, 12–24 hours) using ruthenium chloride precursors and carbon-containing reducing agents [2]. Synchrotron X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) analyses confirm the core-shell architecture, where metallic Ru dominates the inner layers, while RuCₓ species populate the surface [2]. Transmission electron microscopy (TEM) reveals particle sizes ranging from 5–20 nm, with lattice fringes corresponding to Ru(101) (d-spacing = 2.14 Å) and RuC(111) (d-spacing = 2.35 Å) [2].
The hydrothermal method offers precise control over crystallinity and surface composition. For instance, varying the carbon-to-ruthenium ratio modulates carbide shell thickness, which directly influences catalytic activity in CO oxidation [2]. A representative synthesis protocol is summarized below:
Parameter | Condition |
---|---|
Precursor | RuCl₃·nH₂O |
Reducing Agent | Ethylene glycol |
Temperature | 220°C |
Duration | 18 hours |
Core Composition | Metallic Ru (85–90% by XPS) |
Shell Composition | RuCₓ (x = 0.5–1.2) |
This approach avoids high-temperature carburization, preserving the structural integrity of the pentamethylcyclopentadienyl (Cp*) ligands [2].
Ligand substitution reactions using chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer ([CpRu(μ₃-Cl)]₄) as a precursor enable systematic modification of coordination environments. For example, treatment of [CpRu(μ₃-Cl)]₄ with LiEt₃BH yields dinuclear tetrahydride-bridged complexes such as CpRu(μ-H)₄RuCp (Figure 1) [1]. The reaction proceeds via chloride displacement, with Et₃BH acting as both a reducing agent and hydride source [1]. X-ray diffraction (XRD) studies confirm a Ru–Ru distance of 2.68 Å in the hydride-bridged product, shorter than the 3.12 Å observed in the parent chloride complex [1].
Phosphine and carbonyl ligands exhibit distinct substitution kinetics. Replacing chloride with PMe₃ in [CpRuCl]₄ occurs rapidly at room temperature, forming [(η⁵-C₅Me₅)Ru(η³-oIndMe)(PMe₃)] with a pseudo-octahedral geometry [3]. In contrast, CO substitution requires elevated temperatures (60–80°C) and yields stable carbonyl adducts, as evidenced by IR ν(CO) stretches at 1945 cm⁻¹ [3]. The steric bulk of Cp ligands slows ligand exchange rates compared to unsubstituted cyclopentadienyl analogs [5].
Table 1: Ligand Exchange Reactions with [Cp*Ru(μ₃-Cl)]₄
Entering Ligand | Product | Reaction Conditions | Ru–Ru Distance (Å) |
---|---|---|---|
H⁻ | CpRu(μ-H)₄RuCp | THF, 25°C, 2 h | 2.68 [1] |
PMe₃ | [(η⁵-C₅Me₅)Ru(η³-oIndMe)(PMe₃)] | DCM, 25°C, 30 min | 2.75 [3] |
CO | [(η⁵-C₅Me₅)Ru(CO)₂Cl] | Toluene, 80°C, 6 h | 3.02 [5] |
Mixed-valence Ru(II)/Ru(III) complexes are synthesized via reductive coupling of CpRu precursors. For instance, reacting [CpRuCl]₄ with redox-active ligands like N-aryl-o-phenylenediamines generates dinuclear species such as [(L³IQ)Ru₂⁵+Cl₅(PPh₃)₂]·MeOH (L³IQ = N-(3-nitropyridyl)-o-phenylenediamine) [4]. Cyclic voltammetry reveals two reversible redox events at E₁/₂ = −0.45 V (Ru³⁺/Ru²⁺) and −1.12 V (L³IQ/L³ISQ), confirming mixed valency [4]. Broken-symmetry DFT calculations assign 63% spin density to one Ru center and 37% to the ligand, indicating partial delocalization [4].
UV irradiation of hydride-bridged intermediates provides access to higher-valent species. Photolysis of CpRu(μ-CCH₃)(μ-CHCH₃)(μ-H)RuCp at 365 nm yields CpRu(μ-CCH₃)₂RuCp, with XRD showing Ru–C bond contraction from 2.10 Å to 1.98 Å upon oxidation [1]. These transformations underscore the interplay between electronic structure and reactivity in mixed-valence systems.
Table 2: Electrochemical Properties of Mixed-Valence Complexes
Complex | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |
---|---|---|
[(L³IQ)Ru₂⁵+Cl₅(PPh₃)₂]·MeOH [4] | +0.78 (Ru³⁺ → Ru²⁺) | −1.12 (L³IQ → L³ISQ) |
CpRu(μ-Cl)₃RuCp [1] | +0.65 (Ru³⁺ → Ru²⁺) | −0.89 (Cl⁻ → Cl₂) |
The X-ray crystallographic analysis of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) complexes reveals fascinating structural features particularly in relation to ruthenium-ruthenium bonding configurations. The pentamethylcyclopentadienyl ruthenium dichloride dimer serves as a key structural model, exhibiting C₂h symmetry with remarkable distance-dependent magnetic properties [1].
Crystal Structure Parameters:
Parameter | Value | Reference |
---|---|---|
Space Group | C₂h symmetry | [1] |
Ru-Ru Distance (Diamagnetic) | 2.93 Å | [1] |
Ru-Ru Distance (Paramagnetic) | 3.75 Å | [1] |
Ru-C Distance Range | 2.161-2.216 Å | [1] [2] |
Ru-Centroid Distance | 1.82-1.71 Å | [3] |
The crystallographic investigation of related trinuclear ruthenium organometallic complexes demonstrates that Ru₃(CO)₁₀(C₆H₅)₂PN(C₂H₅)P(C₆H₅)₂ crystallizes in the triclinic space group P-1 with unit cell dimensions of a = 14.732 Å, b = 12.386 Å, c = 10.982 Å, α = 104.52°, β = 100.64°, γ = 94.89° [4]. The structure refinement achieved an R-factor of 0.0537 for 3538 independent reflections, indicating high-quality structural data.
Ruthenium-Ruthenium Bonding Analysis:
The Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals distinct bonding patterns in ruthenium cluster complexes. In bridged triruthenium clusters, the existence of Ru(1)-Ru(3) and Ru(2)-Ru(3) bond critical points has been confirmed, while no direct Ru(1)-Ru(2) bond path is observed [5]. The electron density ρ(r) and Laplacian ∇²ρ(r) parameters computed for the ruthenium-carbon interactions indicate significant pure σ-bond character [5].
Structural Variations in Pentamethylcyclopentadienyl Complexes:
The pentamethylcyclopentadienyl ruthenium framework exhibits variable structural parameters depending on coordination environment:
Complex Type | Ru-Cp* Distance (Å) | Ru-Arene Distance (Å) | C-S-C Angle (°) |
---|---|---|---|
[Cp*Ru(arene)]⁺ | 1.82 | 1.71 | 101.5-105.1 |
[Cp*Ru(bpy)]⁺ | 1.82 | - | 102.8-103.3 |
The crystal structures demonstrate intermolecular π-π interactions between arene rings, forming dimeric structures with centroid-centroid distances of 3.43 Å for some complexes and 3.37 Å for others [3].
X-ray Photoelectron Spectroscopy (XPS) Analysis:
XPS provides critical insights into the electronic structure and chemical states of ruthenium complexes. The core-level binding energies for ruthenium exhibit characteristic patterns that enable identification of oxidation states and coordination environments [6] [7].
Ruthenium Core-Level Binding Energies:
Core Level | Binding Energy (eV) | Assignment | Reference |
---|---|---|---|
Ru 3d₅/₂ | 280.0 | Ru metal | [6] |
Ru 3d₅/₂ | 281.2 | RuO₂ | [6] |
Ru 3d₅/₂ | 282.5 | Ru(III) complexes | [6] |
Ru 3d₃/₂ | 284.2 | Ru metal | [6] |
Ru 3p₃/₂ | 462.0 | Core level | [6] |
Ru 3p₁/₂ | 484.0 | Core level | [6] |
Ru 3s | 586.0 | Core level | [6] |
The Ru 3d₅/₂-3d₃/₂ splitting is consistently 4.17 eV, providing a diagnostic fingerprint for ruthenium identification [6]. Notably, the Ru 3d₃/₂ peak overlaps with the C 1s peak, requiring careful deconvolution for accurate analysis [6].
Core-Shell Architecture Identification:
Advanced spectroscopic studies reveal the formation of ruthenium-platinum core-shell nanoparticles with ordered bilayer structures. X-ray diffraction and electron microscopic techniques, coupled with density functional theory calculations, confirm the ordered structural transition from ruthenium hcp to platinum fcc stacking sequence at the core-shell interface [8].
NEXAFS Spectroscopy Analysis:
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy at the ruthenium L₃-edge provides detailed information about the electronic structure and ligand-field effects. Femtosecond X-ray absorption spectroscopy of ruthenium polypyridyl complexes reveals:
Time-Resolved Spectroscopic Studies:
In situ X-ray absorption spectroscopy of ruthenium catalysts demonstrates the utility of time-resolved measurements for structural determination. The technique provides bond lengths of species involved in catalytic processes and information about bond formation and breaking during activation [10] [11].
Magnetic Behavior Classification:
The magnetic properties of ruthenium complexes containing the pentamethylcyclopentadienyl ligand exhibit remarkable diversity based on oxidation state and structural configuration. The magnetic susceptibility studies reveal distinct patterns for different electronic configurations [12] [13].
Ruthenium Oxidation State Magnetic Properties:
Oxidation State | Electronic Configuration | Magnetic Behavior | μeff (μB) | Reference |
---|---|---|---|---|
Ru(II) | d⁶ | Diamagnetic | 0 | [12] |
Ru(III) | d⁵ | Paramagnetic | 1.73-2.05 | [12] [13] |
Ru(IV) | d⁴ | Paramagnetic | 2.83 | [14] |
Distance-Dependent Magnetic Properties:
The pentamethylcyclopentadienyl ruthenium dichloride dimer exhibits two distinct isomers with different magnetic properties directly correlated to ruthenium-ruthenium distances:
Diamagnetic Isomer:
Paramagnetic Isomer:
Temperature-Dependent Magnetic Studies:
Variable-temperature magnetic susceptibility measurements reveal complex magnetic behaviors. For ruthenium(III) complexes, the magnetic moment at room temperature (300 K) shows χT = 0.831 cm³·K·mol⁻¹, significantly above the calculated value of 0.454 cm³·K·mol⁻¹ for uncoupled ruthenium(III) ions [12].
Ferromagnetic vs. Antiferromagnetic Coupling:
Recent studies on mononuclear ruthenium(III) complexes demonstrate both ferromagnetic coupling and single-ion magnet phenomena. The trans-[RuCl₄(Hgua)(dmso)]·2H₂O complex exhibits ferromagnetic behavior at low temperatures, while trans-[RuCl₄(Hgua)(gua)]·3H₂O shows magnetically isolated behavior with S = 1/2 [13].
Paramagnetic NMR Spectroscopy:
The paramagnetic nature of ruthenium(III) complexes significantly affects NMR chemical shifts through:
Magnetic Susceptibility Measurement Techniques:
SQUID magnetometry measurements in the temperature range 2.0-300 K with external dc magnetic fields of 500 G (T < 20 K) and 5000 G (T ≥ 50 K) provide precise magnetic characterization. The experimental susceptibilities require careful correction for diamagnetic contributions using Pascal's constants [17].
Single-Ion Magnet Behavior:
Field-induced single-ion magnet (SIM) behavior has been observed in mononuclear ruthenium(III) complexes, with effective energy barriers (Ueff) that are competitive with other transition metal SIMs. The relaxation dynamics involve slow magnetization relaxation under applied external dc fields [13].